molecular formula C14H14N6O3 B15004816 4-{5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B15004816
M. Wt: 314.30 g/mol
InChI Key: CWRUZZUGGJMCAW-UHFFFAOYSA-N
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Description

4-{5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound featuring a pyrazole ring, an oxadiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the pyrazole ring through the reaction of hydrazines with diketones, followed by the introduction of the nitro group via nitration. The oxadiazole ring can be synthesized through cyclization reactions involving amidoximes and carboxylic acids or their derivatives. Finally, the pyridine ring is introduced through coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-{5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require strong bases or acids as catalysts.

Major Products

The major products of these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce hydroxyl or carbonyl groups.

Scientific Research Applications

4-{5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory or anti-cancer agent.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-{5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole ring and nitro group but lacks the oxadiazole and pyridine rings.

    1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.

    Pyridine derivatives: Compounds with similar pyridine rings but different substituents.

Uniqueness

4-{5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to the combination of its three distinct heterocyclic rings, which confer specific chemical and biological properties not found in simpler compounds. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H14N6O3

Molecular Weight

314.30 g/mol

IUPAC Name

5-[1-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C14H14N6O3/c1-8-12(20(21)22)9(2)19(17-8)10(3)14-16-13(18-23-14)11-4-6-15-7-5-11/h4-7,10H,1-3H3

InChI Key

CWRUZZUGGJMCAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C2=NC(=NO2)C3=CC=NC=C3)C)[N+](=O)[O-]

Origin of Product

United States

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